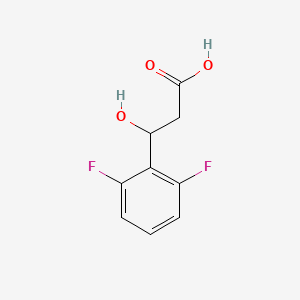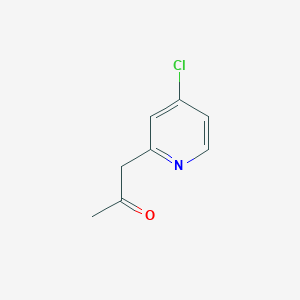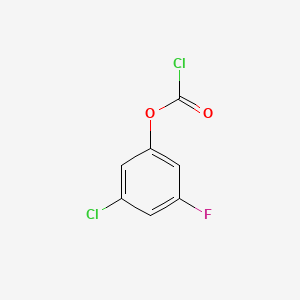
3-Chloro-5-fluorophenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl2FO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically used as a reagent in organic synthesis due to its reactivity and ability to introduce protective groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorophenyl chloroformate typically involves the reaction of 3-chloro-5-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate ester. The general reaction scheme is as follows:
3-Chloro-5-fluorophenol+Phosgene→3-Chloro-5-fluorophenyl chloroformate+Hydrogen chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of safety measures to handle phosgene, a highly toxic gas.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Reaction with Alcohols: Formation of carbonate esters.
Reaction with Carboxylic Acids: Formation of mixed anhydrides.
Common Reagents and Conditions:
Amines: Used to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the hydrogen chloride produced.
Carboxylic Acids: React to form mixed anhydrides, also in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluorophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups in the synthesis of complex organic molecules.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Analytical Chemistry: Used in derivatization reactions to enhance the detection of compounds in chromatography.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluorophenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets are typically the nucleophilic sites on these molecules, and the pathways involve nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group.
Uniqueness: 3-Chloro-5-fluorophenyl chloroformate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the products formed. This makes it particularly useful in the synthesis of compounds where these substituents are desired for their electronic or steric effects.
Eigenschaften
Molekularformel |
C7H3Cl2FO2 |
|---|---|
Molekulargewicht |
209.00 g/mol |
IUPAC-Name |
(3-chloro-5-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-5(10)3-6(2-4)12-7(9)11/h1-3H |
InChI-Schlüssel |
LTPQIWROZWECGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Cl)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

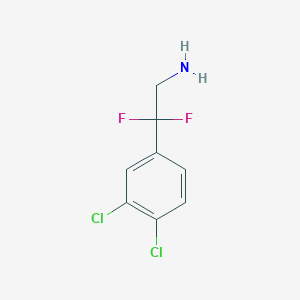
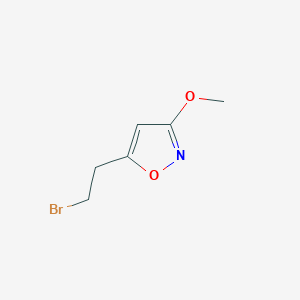
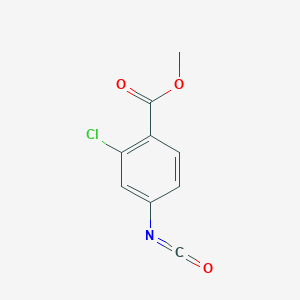
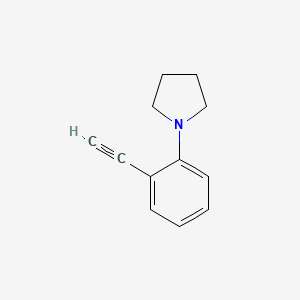

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)

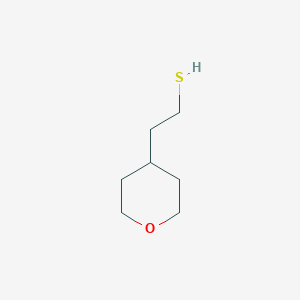
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
